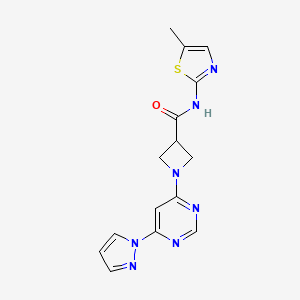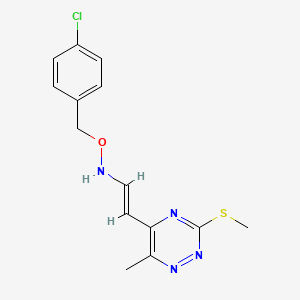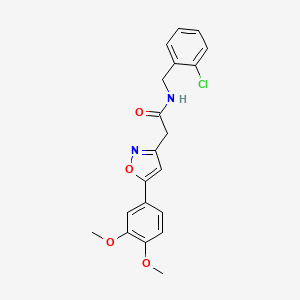![molecular formula C13H20N2O B2607024 3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 862874-66-6](/img/structure/B2607024.png)
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The receptor is located in the central nervous system and plays a crucial role in regulating synaptic transmission and plasticity, making it a promising target for the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
Researchers have developed efficient methods for synthesizing highly substituted pyrrolidinone derivatives through a one-pot reaction involving aniline and other compounds. These studies emphasize the importance of these derivatives in understanding molecular structures and intermolecular interactions, as evidenced by the detailed analysis using FTIR, NMR spectroscopy, and single-crystal X-ray analysis. Such compounds show promise in material science for their unique physical properties and potential applications in developing new materials (Ahankar et al., 2021; Krishnan et al., 2021).
Antimicrobial Activity
Another avenue of research has been the exploration of the antimicrobial properties of pyrrolidine-based compounds. A study presented a synthetic method for creating pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Banoji et al., 2022).
Green Chemistry and Ultrasound-promoted Synthesis
The synthesis of pyrrolidin-2-ones using ultrasound in an aqueous medium represents a step towards greener chemical processes. This approach not only provides a more sustainable method for synthesizing these compounds but also highlights the broader application of green chemistry principles in pharmaceutical and material science research (Franco et al., 2012).
Electroluminescence and Material Science
Pyrrolidine derivatives have been investigated for their potential in electroluminescence. Research into tetradentate bis-cyclometalated platinum complexes, including pyrrolidine-based ligands, has shown promising applications in organic light-emitting diodes (OLEDs). These studies contribute to the development of more efficient and durable OLED materials, showcasing the versatility of pyrrolidine derivatives in advanced technological applications (Vezzu et al., 2010).
Propiedades
IUPAC Name |
3-methyl-4-(2-pyrrolidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVGRSFQLBYLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2606942.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2606945.png)

![4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2606947.png)


![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2606953.png)




![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)
![3'-(3,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2606962.png)
![benzyl 4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2606964.png)